1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is an organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea typically involves the reaction of 2,3-dimethoxyaniline with an isocyanate derivative of 1-(thiophen-2-yl)propan-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic or thiophene rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)amine: Similar structure but with an amine group instead of a urea group.
1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is unique due to the presence of both methoxy-substituted aromatic rings and a thiophene moiety, which can impart specific chemical and biological properties
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-thiophen-2-ylpropan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11(10-12-6-5-9-22-12)17-16(19)18-13-7-4-8-14(20-2)15(13)21-3/h4-9,11H,10H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXXIMIRERCVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)NC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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